molecular formula C13H22N4O B2563832 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide CAS No. 1448132-71-5

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide

Cat. No.: B2563832
CAS No.: 1448132-71-5
M. Wt: 250.346
InChI Key: OMCFGWMZXHWXBJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-pentanamine is a related compound with the formula C7H17N . It’s a small molecule that belongs to the class of organic compounds known as alpha amino acids .


Synthesis Analysis

While specific synthesis methods for your compound were not found, there are general methods for synthesizing similar compounds. For instance, N,N-dimethyl-2-pentanamine can be synthesized via radical polymerization of dimethylaminoethyl methacrylate .


Molecular Structure Analysis

The molecular weight of N,N-dimethyl-2-pentanamine is 115.2166 . The structure of the polymer was elucidated by one- and two-dimensional NMR spectroscopy .


Chemical Reactions Analysis

Polymersomes of poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene have been studied for their properties with pH and temperature-responsive groups .


Physical And Chemical Properties Analysis

The properties of N,N-dimethyl-2-pentanamine are covered by both versions (32 total) as described in the National Institute of Standards and Technology (NIST) database .

Scientific Research Applications

Synthesis and Characterization

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide and its derivatives have been synthesized and characterized in various studies, revealing their potential in medicinal chemistry and materials science. For instance, novel dipeptide mimetics with a hydantoin moiety, including derivatives similar to this compound, have been synthesized and characterized, showcasing their potential in peptide research and drug design (Todorov & Naydenova, 2010).

Biological Activity and Applications

The compound and its analogs have been explored for their biological activities, contributing to the development of new therapeutic agents. For example, the synthesis and anticholinergic activity of stereoisomers related to this compound have been investigated, highlighting significant differences in potency among the stereoisomers and potential applications in treating overactive detrusor syndrome (Oyasu et al., 1994).

Structural Studies and Molecular Design

Structural studies of compounds related to this compound have provided insights into their molecular design and interactions. For instance, X-ray crystallography has been used to determine the absolute configurations of related compounds, aiding in the understanding of their pharmacological properties and guiding the design of more effective drugs (Oyasu et al., 1994).

Material Science Applications

In material science, derivatives of this compound have been utilized in the development of novel materials with potential applications in various industries. For example, the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives based on a similar molecular structure have been explored, revealing their potential in developing new colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).

Safety and Hazards

While specific safety data for your compound is not available, it’s important to handle all chemicals with care. For example, N,N-dimethylaminoethyl chloride hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-6-7-8-11(18)16-12-9(2)14-13(17(4)5)15-10(12)3/h6-8H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCFGWMZXHWXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C(N=C1C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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